molecular formula C12H17NOS B2979852 5-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034295-33-3

5-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B2979852
CAS No.: 2034295-33-3
M. Wt: 223.33
InChI Key: UFFDYLGQFWLALN-UHFFFAOYSA-N
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Description

5-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that features a unique combination of a tetrahydropyran ring and a tetrahydrothienopyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to optimize the production process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.

Medicine

Medically, this compound has potential applications as a therapeutic agent. It can be explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of 5-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran derivatives: Compounds with similar tetrahydropyran rings but different substituents.

    Thienopyridine derivatives: Compounds with variations in the thienopyridine core structure.

Uniqueness

5-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to its combined structural features, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics

Properties

IUPAC Name

5-(oxan-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-5-13(11-2-6-14-7-3-11)9-10-4-8-15-12(1)10/h4,8,11H,1-3,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFDYLGQFWLALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CCC3=C(C2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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